N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine
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Overview
Description
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine is a complex organic compound with the molecular formula C56H44N2. This compound is known for its unique structure, which includes four p-tolyl groups attached to a bianthracene core. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine typically involves the reaction of 9,9’-bianthracene-10,10’-diamine with p-tolyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the p-tolyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted bianthracenes .
Scientific Research Applications
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N10,N10,N10’,N10’-Tetra-p-tolyl-9,9’-bianthracene-10,10’-diamine
- N10,N10’-Diphenyl-N10,N10’-dinaphthyl-9,9’-bianthracene-10,10’-diamine
- 9,10-Bis[N,N-di(p-tolyl)amino]anthracene
- 10,10’-Dibromo-9,9’-bianthracene
- 2,7,9,9-Tetramethyl-9,10-dihydroacridine
Uniqueness
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine is unique due to its specific arrangement of p-tolyl groups and its bianthracene core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C56H44N2 |
---|---|
Molecular Weight |
745.0 g/mol |
IUPAC Name |
10-[10-(4-methyl-N-(4-methylphenyl)anilino)anthracen-9-yl]-N,N-bis(4-methylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C56H44N2/c1-37-21-29-41(30-22-37)57(42-31-23-38(2)24-32-42)55-49-17-9-5-13-45(49)53(46-14-6-10-18-50(46)55)54-47-15-7-11-19-51(47)56(52-20-12-8-16-48(52)54)58(43-33-25-39(3)26-34-43)44-35-27-40(4)28-36-44/h5-36H,1-4H3 |
InChI Key |
MHDPSZLABGCAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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